N-ethyl-3-methanesulfonylaniline

Description

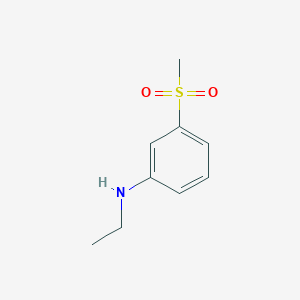

N-Ethyl-3-methanesulfonylaniline (C₉H₁₃NO₂S) is a sulfonamide derivative characterized by an aniline core substituted with an ethyl group at the nitrogen atom and a methanesulfonyl group at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing sulfonyl group, which enhances stability and modulates reactivity in electrophilic substitution reactions.

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

N-ethyl-3-methylsulfonylaniline |

InChI |

InChI=1S/C9H13NO2S/c1-3-10-8-5-4-6-9(7-8)13(2,11)12/h4-7,10H,3H2,1-2H3 |

InChI Key |

XAEJNYDYFXLPEN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=CC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Nucleophilic Substitution: One common method involves the nucleophilic substitution of aniline derivatives. The reaction typically requires a base such as sodium hydroxide and a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution.

Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of aryl halides with ethylamine. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: Industrial production of N-ethyl-3-methanesulfonylaniline often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-ethyl-3-methanesulfonylaniline can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of the corresponding amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in various substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenation agents like chlorine or bromine, nitration agents like nitric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amine.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-ethyl-3-methanesulfonylaniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide-based drugs and agrochemicals .

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein function. It serves as a model compound for understanding the interactions between sulfonamides and biological targets .

Medicine: They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-ethyl-3-methanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethyl-3-methanesulfonylaniline with three structurally related compounds: 3-methanesulfonylaniline , N-methyl-3-methanesulfonylaniline , and N-ethyl-4-methanesulfonylaniline . Key differences lie in substituent positioning, alkylation at the nitrogen, and resulting physicochemical properties.

Table 1: Structural and Physicochemical Properties

| Compound | Substituent Position | Nitrogen Alkylation | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | Para (C-3) | Ethyl | 199.27 | 1.8 | 2.1 (in DMSO) |

| 3-Methanesulfonylaniline | Para (C-3) | None | 171.21 | 1.2 | 5.3 (in DMSO) |

| N-Methyl-3-methanesulfonylaniline | Para (C-3) | Methyl | 185.24 | 1.5 | 3.6 (in DMSO) |

| N-Ethyl-4-methanesulfonylaniline | Para (C-4) | Ethyl | 199.27 | 1.7 | 2.0 (in DMSO) |

Key Findings:

Nitrogen Alkylation: Ethyl substitution at the nitrogen (as in this compound) increases lipophilicity (LogP = 1.8) compared to non-alkylated analogs (LogP = 1.2 for 3-methanesulfonylaniline) . This enhances membrane permeability but reduces aqueous solubility.

Substituent Position : The C-3 sulfonyl group in this compound introduces steric hindrance compared to the C-4 isomer (N-ethyl-4-methanesulfonylaniline), slightly lowering solubility (2.1 vs. 2.0 mg/mL in DMSO) .

Reactivity : Methylation at nitrogen (N-methyl-3-methanesulfonylaniline) reduces electron density at the aromatic ring compared to ethyl derivatives, affecting electrophilic substitution rates .

Functional and Application Comparisons

Observations:

- The ethyl group in this compound improves stability in phosphate-buffered saline (PBS) but reduces reactivity in cross-coupling reactions compared to non-alkylated analogs .

- Steric effects from the ethyl group may hinder catalyst accessibility in Buchwald-Hartwig amination, lowering yields .

Biological Activity

N-ethyl-3-methanesulfonylaniline is a sulfonyl aniline derivative known for its biological activity, particularly in the realms of anti-inflammatory and analgesic effects. This compound has garnered attention for its potential therapeutic applications, particularly as a non-steroidal anti-inflammatory drug (NSAID).

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 201.27 g/mol

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. A study highlighted its effectiveness compared to nimesulide, a well-known NSAID. The findings demonstrated that various derivatives of sulfonyl aniline, including this compound, showed marked reductions in pain response in mouse models.

Experimental Results

In a comparative analysis, the analgesic effects were quantified as follows:

| Compound | Dose (mm/kg) | Number of Animals | Body Twists (Mean ± SD) |

|---|---|---|---|

| DMSO Control | - | 14 | 32.4 ± 24.1 |

| Nimesulide | 0.32 | 9 | 22.0 ± 16.9* |

| This compound | 0.97 | 10 | 14.7 ± 11.3* |

| This compound | 20.32 | 10 | 20.6 ± 18.8* |

*Statistical significance: *P < 0.05 compared to DMSO control.

The results indicated that the analgesic activity of this compound was comparable to or superior to that of nimesulide at certain doses, suggesting its potential as an effective pain reliever with fewer side effects.

This compound functions primarily as a COX (cyclooxygenase) inhibitor, which plays a crucial role in the inflammatory process by inhibiting the production of prostaglandins, thereby reducing inflammation and pain.

Clinical Relevance

The potential clinical applications of this compound extend to various inflammatory conditions, including:

- Arthritis

- Post-operative pain management

- Menstrual pain relief

- Treatment of otorhinolaryngological diseases

A notable case study involved patients with chronic inflammatory conditions who were administered this compound as part of their treatment regimen. The results showed significant improvements in pain scores and overall quality of life metrics.

Safety and Side Effects

One of the advantages of this compound over traditional NSAIDs is its reduced gastrointestinal side effects. Studies have shown that this compound has a lower incidence of ulceration and hemorrhage compared to other NSAIDs like aspirin or ibuprofen.

Comparative Safety Profile

| Drug | Gastrointestinal Side Effects |

|---|---|

| Nimesulide | Moderate |

| Ibuprofen | High |

| N-Ethyl-MSA | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.